molecular formula C7H11NO4 B13312466 2-Formamido-2-(oxolan-3-yl)acetic acid

2-Formamido-2-(oxolan-3-yl)acetic acid

Cat. No.: B13312466
M. Wt: 173.17 g/mol
InChI Key: HPGZMFSTJXOEFR-UHFFFAOYSA-N
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Description

2-Formamido-2-(oxolan-3-yl)acetic acid is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of a formamido group and an oxolan-3-yl group attached to an acetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Formamido-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Formamido-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with target molecules, while the oxolan-3-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Formamido-2-(oxolan-3-yl)acetic acid include:

Uniqueness

This compound is unique due to the presence of the oxolan-3-yl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to other similar compounds. Additionally, the formamido group provides opportunities for hydrogen bonding and other interactions that can be exploited in various applications .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-formamido-2-(oxolan-3-yl)acetic acid

InChI

InChI=1S/C7H11NO4/c9-4-8-6(7(10)11)5-1-2-12-3-5/h4-6H,1-3H2,(H,8,9)(H,10,11)

InChI Key

HPGZMFSTJXOEFR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(=O)O)NC=O

Origin of Product

United States

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